molecular formula C18H13Cl2N3O3 B12216423 N-(3-chloro-4-methoxyphenyl)-1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(3-chloro-4-methoxyphenyl)-1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B12216423
M. Wt: 390.2 g/mol
InChI Key: YQLKROONKUPHRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methoxyphenyl)-1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic organic compound. It belongs to the class of pyridazine derivatives, which are known for their diverse biological activities. This compound is of interest in various fields of research due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves the following steps:

    Formation of the pyridazine ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

    Substitution reactions:

    Amidation: The carboxamide group is introduced through an amidation reaction, often using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield phenolic compounds, while reduction might produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent due to its pharmacological properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
  • N-(3-methoxyphenyl)-1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Uniqueness

The presence of both chloro and methoxy substituents in N-(3-chloro-4-methoxyphenyl)-1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide may confer unique chemical and biological properties compared to its analogs. These differences could affect its reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C18H13Cl2N3O3

Molecular Weight

390.2 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-(3-chlorophenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C18H13Cl2N3O3/c1-26-16-6-5-12(10-14(16)20)21-18(25)17-15(24)7-8-23(22-17)13-4-2-3-11(19)9-13/h2-10H,1H3,(H,21,25)

InChI Key

YQLKROONKUPHRL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC(=CC=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.